2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-14-5-2-1-4-11(14)13-10-12(16-6-3-9-27-16)19-20(13)18(23)15-7-8-17(26-15)21(24)25/h1-9,13,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHNUMLGQDRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves multiple steps, including nitration, oxidation, and esterification reactions. One common approach is the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by the formation of the pyrazole ring through a cyclization reaction with appropriate reagents . The thiophene ring is introduced via a coupling reaction with a thiophene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid and acetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Various nitrofuran derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated phenol derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazoles have been synthesized and evaluated for their efficacy against various bacterial strains. Notably, compounds similar to 2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
Case Study: Synthesis and Testing
A recent synthesis involving pyrazole derivatives showed promising results in vitro. The synthesized compounds were tested against multiple strains, revealing that certain modifications to the pyrazole structure enhanced antibacterial potency. For example, a compound with a similar nitrofuran moiety exhibited superior antibacterial activity compared to standard antibiotics .
Antifungal Properties
In addition to antibacterial effects, pyrazole derivatives have shown antifungal activity against various pathogenic fungi. The compound This compound has potential applications in treating fungal infections due to its structural characteristics that facilitate interaction with fungal cell membranes .
Experimental Findings
A study evaluated the antifungal effects of several pyrazole derivatives, including those with nitrofuran groups. Results indicated that compounds with specific substitutions exhibited significant inhibition of fungal growth, suggesting that This compound may be a candidate for further development in antifungal therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are another area of interest. Compounds structurally related to This compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components . The thiophene and pyrazole rings contribute to the compound’s binding affinity to various biological targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several pyrazoline-based hybrids, differing primarily in substituents and their positions. Key comparisons include:
- Nitrofuran vs. Chlorophenyl/Thiazole: The nitrofuran group in the target compound may confer stronger antimicrobial activity compared to chlorophenyl or thiazole substituents, as nitrofurans are known for their nitroreductase-mediated cytotoxicity .
- Phenol vs.
Physical and Spectral Properties
Biological Activity
The compound 2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS Number: 876892-92-1) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure features a nitrofuran moiety, a thiophene ring, and a phenolic group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Pyrazoles are recognized for their antibacterial , antifungal , and antiviral properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves the generation of reactive oxygen species (ROS) that induce oxidative stress in microbial cells.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound's ability to inhibit cell proliferation has been noted in various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis and inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Oxidative Stress Induction : The nitrofuran moiety can produce ROS upon reduction, leading to oxidative damage in target cells.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and contributing to its therapeutic effects.
- Interference with Cell Signaling : Similar compounds have been shown to disrupt critical signaling pathways that regulate cell cycle and apoptosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
- Positioning of Functional Groups : The spatial arrangement of the nitrofuran and thiophene rings relative to the pyrazole influences binding affinity to biological targets.
Case Studies
Several studies have investigated related compounds with similar structural features:
- Antimicrobial Efficacy : A study evaluated a series of substituted pyrazoles against Pseudomonas aeruginosa, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Anticancer Activity : Another research focused on a related pyrazole derivative demonstrated potent cytotoxic effects against human breast cancer cell lines, suggesting potential for further development as an anticancer agent .
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic or basic conditions. Phosphorus pentasulfide (P₄S₁₀) may act as a sulfurizing agent .
- Step 2: Cyclization of intermediates via hydrazine hydrate to form the pyrazole core, followed by dehydration .
- Key Intermediates:
- 5-nitrofuran-2-carbonyl chloride (for acylation).
- Thiophene-substituted chalcone derivatives (precursors for cyclization).
- Reaction Conditions:
- Solvents: Ethanol, dioxane, or DMF.
- Temperature: 60–100°C for cyclization.
- Catalysts: Acidic (HCl) or basic (NaOH) conditions for condensation .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- FT-IR and FT-Raman: Identify functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), pyrazole protons (δ 3.5–5.0 ppm).
- ¹³C NMR: Carbonyl signals (δ 160–180 ppm), nitrofuran carbons (δ 110–130 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can quantum chemical calculations and molecular docking studies predict biological activity?
Methodological Answer:
- Quantum Chemical Analysis:
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- Bond dissociation energies for stability assessment.
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Suite.
- Targets: Enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase.
- Validation: Compare docking scores (binding affinity in kcal/mol) with known inhibitors .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation:
- Combine X-ray crystallography (for unambiguous bond lengths/angles) with NMR/IR data .
- Computational Modeling:
- Case Study Example:
- Aromatic proton splitting in ¹H NMR may conflict with theoretical predictions; re-evaluate solvent effects or tautomeric forms .
Advanced: How do variations in reaction solvents and catalysts impact yield and purity?
Methodological Answer:
-
Solvent Effects:
- Polar aprotic solvents (DMF): Increase reaction rate but may reduce yield due to side reactions.
- Ethanol: Favors cyclization but requires longer reaction times .
-
Catalyst Optimization:
- Acid Catalysis (HCl): Higher regioselectivity for pyrazole formation.
- Base Catalysis (NaOH): Faster condensation but risk of hydrolysis .
-
Yield Data:
Condition Yield (%) Purity (%) DMF, 80°C, 12h 65 92 Ethanol, 60°C, 24h 78 98
Basic: What are the critical steps in purification to achieve high-purity compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography:
- Stationary phase: Silica gel (60–120 mesh).
- Mobile phase: Hexane/ethyl acetate (3:1 to 1:1 gradient) .
- Purity Assessment:
- HPLC with C18 column (≥95% purity threshold).
- Melting point consistency (±2°C range) .
Advanced: What computational models are suitable for studying biological target interactions?
Methodological Answer:
- Molecular Dynamics (MD):
- Software: GROMACS or AMBER.
- Protocol: Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å) .
- Pharmacophore Modeling:
- Identify critical interaction sites (e.g., hydrogen bonds with active-site residues) .
- ADMET Prediction:
- Tools: SwissADME or pkCSM.
- Key Metrics:
- Lipinski’s Rule of Five compliance.
- CYP450 inhibition profiles .
Advanced: How to design bioactivity assays for evaluating antimicrobial potential?
Methodological Answer:
- Assay Types:
- MIC (Minimum Inhibitory Concentration): Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves: Monitor bactericidal activity over 24h.
- Controls:
- Positive: Ciprofloxacin (1 µg/mL).
- Negative: DMSO solvent control .
- Data Interpretation:
- Synergism analysis via FIC Index (Fractional Inhibitory Concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
